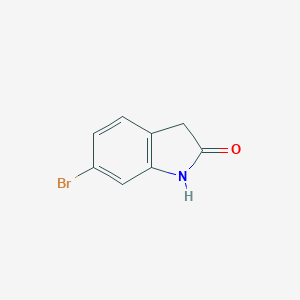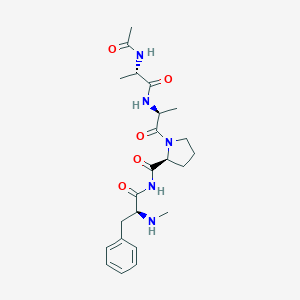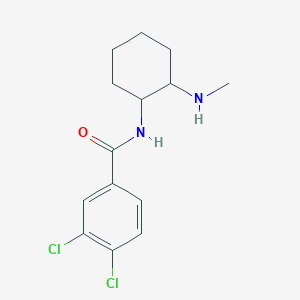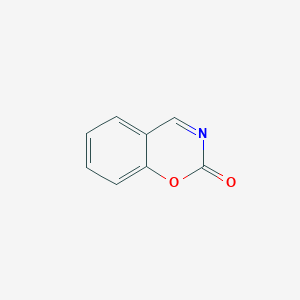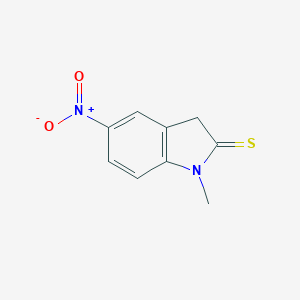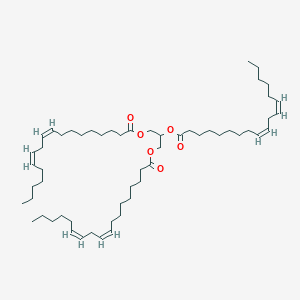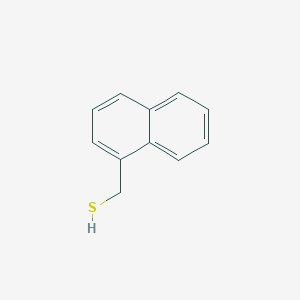
Naphthalen-2-ylmethanethiol
説明
Naphthalen-2-ylmethanethiol is a compound that is structurally related to naphthalene, a well-known polycyclic aromatic hydrocarbon, with the addition of a methanethiol functional group. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. Although the provided papers do not directly discuss Naphthalen-2-ylmethanethiol, they do provide insights into the chemistry of related naphthalene derivatives, which can be useful in understanding the properties and reactivity of Naphthalen-2-ylmethanethiol.
Synthesis Analysis
The synthesis of naphthalene derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of naphthalene-1,8-diylbis(diphenylmethylium) involves starting from a cyclic bis(triarylmethyl) ether derived from 1,8-dibromonaphthalene and proceeds via deoxygenation with a silylating agent . Another example is the synthesis of 1-(phenylthio)-3-(pyridin-3-yl)-2-naphthol, which was obtained through a nucleophilic aromatic substitution reaction . These methods could potentially be adapted for the synthesis of Naphthalen-2-ylmethanethiol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is characterized by the presence of the naphthalene core, which can be functionalized with various substituents. Single-crystal X-ray diffraction techniques, as well as computational methods like density functional theory (DFT), are often used to determine and predict the structure of these compounds . For Naphthalen-2-ylmethanethiol, similar techniques could be employed to elucidate its molecular structure and understand the influence of the methanethiol group on the overall molecular conformation.
Chemical Reactions Analysis
Naphthalene derivatives can participate in a variety of chemical reactions. For instance, naphthalene-1,8-diylbis(diphenylmethylium) can undergo oxidative coupling reactions , while 1,4,5,8-naphthalene bisimides can react with azomethine ylides in a 1,3-dipolar cycloaddition followed by ring rearrangement . These reactions highlight the reactivity of the naphthalene core and suggest that Naphthalen-2-ylmethanethiol could also engage in similar types of reactions, potentially leading to a range of interesting products.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. Techniques such as FT-IR, Raman, and XRD are used to characterize these properties . The presence of different substituents can significantly affect properties like solubility, melting point, and reactivity. For Naphthalen-2-ylmethanethiol, one could expect that the methanethiol group would impart specific properties, such as increased reactivity due to the presence of the sulfur atom, which could be explored through experimental and theoretical studies.
科学的研究の応用
Supramolecular Chemistry and Sensor Applications Naphthalene diimides (NDIs), closely related to Naphthalen-2-ylmethanethiol, are utilized in supramolecular chemistry and as sensors. These compounds form host-guest complexes for molecular switching devices like catenanes and rotaxanes. Additionally, they function in ion-channels by ligand gating and as gelators for sensing aromatic systems (Kobaisi et al., 2016).
Catalysis and Interaction with DNA NDIs, including those derived from Naphthalen-2-ylmethanethiol, are also notable for their role in catalysis through anion-π interactions and for their ability to intercalate with DNA, which has implications for medicinal applications (Kobaisi et al., 2016).
Applications in Organic Electronics and Photovoltaics Core-substituted naphthalene diimides (cNDIs), a group to which Naphthalen-2-ylmethanethiol belongs, show promise in artificial photosynthesis and solar cell technology. The unique properties of these compounds have led to significant research in the field of organic electronics (Kobaisi et al., 2016).
Use in Environmental Sciences In environmental sciences, compounds like Naphthalen-2-ylmethanethiol are studied for their toxicological effects on organisms like Tribolium castaneum, offering insights into the environmental impact of these substances (Pájaro-Castro et al., 2017).
Chemical Sensing and Detection Applications Derivatives of Naphthalen-2-ylmethanethiol are being developed as chemosensors, such as in the detection of cyanide in aqueous solutions. These advancements are significant for environmental monitoring and public safety (Lin et al., 2013).
Biomedical Research and Imaging Naphthalen-2-ylmethanethiol derivatives are utilized in biomedical research, particularly in the development of fluorescent probes for living cell imaging. These compounds offer new possibilities for medical diagnostics and research (Banerjee et al., 2012).
Synthesis and Antimicrobial Applications The synthesis of 1-(arylthio)naphthalen-2-ols, related to Naphthalen-2-ylmethanethiol, showcases their potential in antimicrobial applications. These compounds are tested for antibacterial and antifungal activities, contributing to the development of new pharmaceuticals (Anjaiah et al., 2017).
Organic Thin Film Transistor Applications Naphthalen-2-ylmethanethiol and its derivatives play a role in the development of organic thin film transistors (OTFTs). Research in this area is crucial for advancing flexible electronics and display technologies (Hu et al., 2011).
特性
IUPAC Name |
naphthalen-2-ylmethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10S/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRQBQCAUQRBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-2-ylmethanethiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



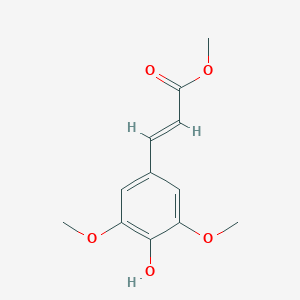
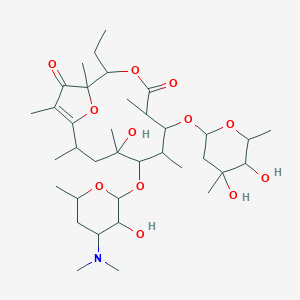
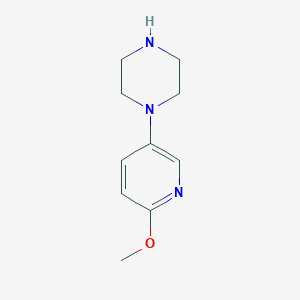



![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)
